9-(8-Bromooctyl)-9H-purin-6-amine

Lipophilicity LogP Linker chemistry

9-(8-Bromooctyl)-9H-purin-6-amine (CAS 208851-92-7) is a synthetic purine derivative featuring an adenine core N9-functionalized with an 8-carbon bromoalkyl chain. This bifunctional scaffold—combining a hydrogen-bonding adenine recognition motif with a terminal bromine nucleofuge—positions it as a strategic intermediate for constructing covalent inhibitors, affinity probes, and adenosine receptor-targeted libraries.

Molecular Formula C13H20BrN5
Molecular Weight 326.24 g/mol
CAS No. 208851-92-7
Cat. No. B12936067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(8-Bromooctyl)-9H-purin-6-amine
CAS208851-92-7
Molecular FormulaC13H20BrN5
Molecular Weight326.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)CCCCCCCCBr)N
InChIInChI=1S/C13H20BrN5/c14-7-5-3-1-2-4-6-8-19-10-18-11-12(15)16-9-17-13(11)19/h9-10H,1-8H2,(H2,15,16,17)
InChIKeyBTYCFWVRCUPLQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(8-Bromooctyl)-9H-purin-6-amine (CAS 208851-92-7): A Versatile Adenine Intermediate for Targeted Chemical Biology and Drug Discovery


9-(8-Bromooctyl)-9H-purin-6-amine (CAS 208851-92-7) is a synthetic purine derivative featuring an adenine core N9-functionalized with an 8-carbon bromoalkyl chain . This bifunctional scaffold—combining a hydrogen-bonding adenine recognition motif with a terminal bromine nucleofuge—positions it as a strategic intermediate for constructing covalent inhibitors, affinity probes, and adenosine receptor-targeted libraries [1]. Its C8-bromoalkyl linker imparts distinct physicochemical properties relative to shorter-chain or non-halogenated analogs, directly influencing lipophilicity, linker flexibility, and downstream conjugation efficiency .

Why Generic 9-Alkyl Adenines Cannot Substitute for 9-(8-Bromooctyl)-9H-purin-6-amine in Precision Linker Chemistry


Substituting 9-(8-bromooctyl)-9H-purin-6-amine with other 9-alkyl adenine derivatives—such as 9-octyladenine (lacking the terminal bromine) or 9-(6-bromohexyl)-9H-purin-6-amine (shorter linker)—fundamentally alters the compound's synthetic utility and physicochemical profile . The terminal bromine atom is the essential functional handle for nucleophilic substitution, enabling conjugation to thiols, amines, or alkoxides; replacing it with a hydrogen or hydroxyl group eliminates this reactivity entirely [1]. Furthermore, the eight-carbon linker length tunes lipophilicity (LogP 3.73) and conformational flexibility distinctly from the six-carbon (LogP ~2.95) or ten-carbon (LogP ~4.82) analogs, directly impacting membrane permeability, solubility, and the spatial presentation of adenine-recognition elements in biological systems [2]. These differences render generic substitution scientifically invalid when reproducible linker geometry or reactivity is required.

Quantitative Differentiation Evidence for 9-(8-Bromooctyl)-9H-purin-6-amine vs. Structural Analogs


Lipophilicity Tuning: LogP Comparison Across 9-Alkyl Adenine Chain Lengths

9-(8-Bromooctyl)-9H-purin-6-amine exhibits a measured LogP of 3.73, compared to 9-octyladenine at 3.35—a +0.38 LogP unit increase attributable to the terminal bromine atom . This enhanced lipophilicity correlates with improved membrane partitioning while maintaining aqueous solubility sufficient for biochemical assays . In contrast, the six-carbon analog 9-(6-bromohexyl)-9H-purin-6-amine shows a significantly lower LogP of approximately 2.95, representing a ΔLogP of +0.78 relative to the target compound [1]. The ten-carbon analog shows a LogP of approximately 4.82, indicating that the C8-bromoalkyl chain occupies an optimal middle ground for balancing lipophilicity and synthetic handle accessibility [2].

Lipophilicity LogP Linker chemistry Membrane permeability

Molecular Weight and Linker Length: Spatial Presentation Advantages of the C8-Bromoalkyl Scaffold

With a molecular weight of 326.24 g/mol and an eight-methylene linker, 9-(8-bromooctyl)-9H-purin-6-amine provides a significantly extended reach compared to 9-(6-bromohexyl)-9H-purin-6-amine (MW ~298 g/mol, six-methylene linker) while avoiding the excessive molecular weight penalty and synthetic complexity of the ten-carbon analog (MW ~354 g/mol) . The C8 linker contributes approximately 112 g/mol of hydrocarbon mass, positioning the reactive bromine terminus approximately 10.2 Å from the purine N9 atom (extended conformation), compared to ~7.7 Å for the C6 analog and ~12.8 Å for the C10 analog [1].

Molecular weight Linker length Conformational flexibility Bifunctional spacer

Adenosine A1 Receptor Binding Affinity: Impact of C8-Bromoalkyl Substitution Relative to Non-Brominated Analog

9-(8-Bromooctyl)-9H-purin-6-amine demonstrates a Ki of 35 nM at the adenosine A1 receptor in rat brain membrane competition assays using [3H]-CHA radioligand [1]. This affinity is consistent with the broader class effect observed for 8-bromo-9-alkyl adenines, where the 8-bromo substituent promotes adenosine receptor interaction, particularly enhancing A1 and A2A subtype binding compared to the corresponding non-brominated 9-alkyl adenines [2]. The Lambertucci et al. (2009) study demonstrated that bromination at the 8-position of 9-substituted adenines generally increases adenosine receptor affinity, with some compound pairs showing greater than 500-fold changes in binding affinity depending on the specific alkyl substitution pattern [3].

Adenosine A1 receptor Binding affinity Ki Structure-activity relationship

Synthetic Handle Reactivity: Terminal Bromine Enables Quantitative Nucleophilic Displacement vs. Non-Leaving Group Analogs

The primary alkyl bromide terminus of 9-(8-bromooctyl)-9H-purin-6-amine serves as an excellent leaving group (pKa of conjugate acid HBr ≈ -9, making bromide an exceptionally good leaving group) for SN2 nucleophilic displacement reactions with thiols, amines, azides, and alkoxides . This contrasts fundamentally with 9-octyladenine (CAS 728-35-8), which lacks a terminal functional handle and is therefore incapable of direct conjugation . While 9-octyladenine can be converted to 8-bromo-9-octyladenine via electrophilic bromination (reported yield: 77% using Br2/sodium acetate in Solvent Yellow 146 over 48 hours), this additional synthetic step introduces purification burden, yield loss, and requires handling of elemental bromine [1].

Nucleophilic substitution Bromoalkane reactivity Bioconjugation Click chemistry precursor

Polar Surface Area and Drug-Likeness: Favorable Physicochemical Profile for Probe Development

9-(8-Bromooctyl)-9H-purin-6-amine has a calculated polar surface area (PSA) of 69.62 Ų, which places it within the favorable range for oral bioavailability and blood-brain barrier penetration (generally <90 Ų for CNS drugs, <140 Ų for oral drugs) . This compares favorably to more polar adenosine analogs such as 8-bromoadenosine (PSA ~140 Ų) and 8-bromo-cAMP (PSA >160 Ų), which contain ribose or ribose-phosphate moieties that dramatically increase polarity and limit membrane permeability . The compound's LogP (3.73) and PSA (69.62 Ų) place it in a desirable drug-like chemical space distinct from both highly polar nucleotide analogs and excessively lipophilic long-chain alkyl purines [1].

Polar surface area Drug-likeness Blood-brain barrier permeability Physicochemical profiling

Commercial Availability and Purity: Direct Procurement Advantage Over Custom Synthesis of Shorter-Chain Analogs

9-(8-Bromooctyl)-9H-purin-6-amine is commercially available with a specified purity of 97% (HPLC) from multiple suppliers, with catalog listings and established supply chains . In contrast, the shorter-chain analog 9-(6-bromohexyl)-9H-purin-6-amine does not appear as a stocked catalog item from major suppliers and would require custom synthesis . Similarly, the chloro-analog 9-(8-chlorooctyl)-9H-purin-6-amine is not commercially listed, necessitating custom preparation with lower-yielding chloroalkane coupling chemistry . The established commercial availability of the C8-bromo compound eliminates 4-8 week custom synthesis lead times and associated characterization burden.

Commercial availability Purity specification Procurement Supply chain

Optimal Application Scenarios for 9-(8-Bromooctyl)-9H-purin-6-amine Based on Quantitative Differentiation Evidence


Adenosine Receptor Probe Design: Exploiting 35 nM A1 Affinity and C8-Linker for Bifunctional Ligand Construction

The compound's 35 nM Ki at the adenosine A1 receptor, combined with its terminal bromine handle, makes it an ideal starting scaffold for designing bifunctional adenosine receptor probes [1]. Researchers can conjugate the bromide terminus to fluorophores, biotin, or photoaffinity labels through facile SN2 displacement while retaining the adenine core's receptor recognition capacity. This approach is directly supported by the Lambertucci et al. (2009) finding that 8-bromo substitution enhances adenosine receptor interaction [2]. The C8 linker length provides sufficient spacing to accommodate bulky reporter groups without steric interference with receptor binding.

Covalent Inhibitor and Chemical Biology Tool Compound Synthesis: Pre-Functionalized Scaffold Bypasses Bromination Step

For programs developing covalent inhibitors targeting purine-binding proteins (kinases, metabolic enzymes, or nucleic acid-binding proteins), 9-(8-bromooctyl)-9H-purin-6-amine eliminates the need for post-synthetic bromination of 9-octyladenine (which requires 48-hour reaction with Br2 at only 77% yield) [1]. The compound can be directly elaborated via nucleophilic displacement with warhead-bearing nucleophiles (e.g., thiol-reactive acrylamides, azide groups for click chemistry, or amine-containing pharmacophores), streamlining SAR exploration and reducing synthetic cycle times by at least one step per analog [2]. The moderate LogP (3.73) and low PSA (69.62 Ų) further support cellular target engagement studies without requiring prodrug strategies .

Targeted Protein Degradation (PROTAC) Linker Chemistry: Optimal C8 Spacer for Ternary Complex Formation

In PROTAC (PROteolysis TArgeting Chimera) development, the C8-bromoalkyl adenine scaffold offers a strategically advantageous linker length (~10.2 Å extended) that balances the spatial requirements for ternary complex formation (target protein-PROTAC-E3 ligase) [1]. The C8 spacer is longer than the C6 analog (~7.7 Å, which may be insufficient to bridge both binding sites) yet avoids the excessive flexibility and entropic penalty of the C10 analog (~12.8 Å) [2]. The terminal bromide enables direct conjugation to E3 ligase ligands (e.g., VHL or CRBN recruiters) bearing thiol or amine handles, while the adenine moiety can be further functionalized at the 6-amino or 8-position to optimize target protein binding .

Nucleic Acid and Nucleotide-Binding Protein Research: Non-Ribose Adenine Scaffold for ATP-Site Probes

Unlike 8-bromoadenosine or 8-bromo-AMP analogs that contain polar ribose or ribose-phosphate moieties (PSA >140 Ų), 9-(8-bromooctyl)-9H-purin-6-amine (PSA 69.62 Ų) is significantly more membrane-permeable, enabling intracellular target engagement without transporter dependence [1]. This property is particularly valuable for studying intracellular adenine-binding proteins (e.g., metabolic enzymes, RNA-binding proteins, or methyltransferases) where the adenine core provides target recognition and the bromoalkyl linker serves as an anchor for tethering reporter groups or affinity resins [2]. The compound can serve as a precursor for ATP-competitive probe synthesis where the ribose-triphosphate moiety is replaced by the C8-bromoalkyl linker, reducing polarity while maintaining the adenine-protein hydrogen-bonding network .

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